N-Benzylacetamidine Hydrobromide

Catalog No.
S657423
CAS No.
186545-76-6
M.F
C9H13BrN2
M. Wt
229.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzylacetamidine Hydrobromide

CAS Number

186545-76-6

Product Name

N-Benzylacetamidine Hydrobromide

IUPAC Name

N'-benzylethanimidamide;hydrobromide

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

InChI

InChI=1S/C9H12N2.BrH/c1-8(10)11-7-9-5-3-2-4-6-9;/h2-6H,7H2,1H3,(H2,10,11);1H

InChI Key

RUQJDXJQOUUQHG-UHFFFAOYSA-N

SMILES

CC(=NCC1=CC=CC=C1)N.Br

Synonyms

1-(benzylamino)ethaniminium, 1-(benzylamino)ethaniminium bromide

Canonical SMILES

CC(=NCC1=CC=CC=C1)N.Br

Mechanism of Action

  • Nitric oxide (NO) is a signaling molecule involved in various physiological processes, including blood pressure regulation and immune response. Its production is catalyzed by nitric oxide synthases (NOS), with three main isoforms: endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS). Source: National Institutes of Health, nitric oxide: )
  • N-Benzylacetamidine Hydrobromide acts as a selective inhibitor of iNOS. This means it can block the activity of iNOS, thereby reducing NO production specifically from this enzyme. Source: Nordic Biosite, N-Benzylacetamidine (hydrobromide):
  • Studies have shown N-Benzylacetamidine Hydrobromide to be a potent inhibitor of iNOS with an IC50 value (concentration required for 50% inhibition) of 0.20 µM. In comparison, it has minimal effect on eNOS activity (IC50 = 350 µM), demonstrating over 1,000-fold selectivity for iNOS. Source: Cayman Chemical, N-Benzylacetamidine (hydrobromide):

Potential Applications

  • The selective inhibition of iNOS by N-Benzylacetamidine Hydrobromide makes it a potential therapeutic candidate for conditions where excessive NO production from iNOS is implicated. This includes inflammatory diseases, certain autoimmune disorders, and some neurodegenerative conditions. Source: Maccallini et al., 2009:

Current Stage of Research

  • While research suggests promising applications for N-Benzylacetamidine Hydrobromide, it is important to note that in vivo (live animal) studies are still in development. Further research is needed to evaluate its efficacy and safety in a whole-organism setting before considering clinical trials in humans. Source: Nordic Biosite, N-Benzylacetamidine (hydrobromide):

N-Benzylacetamidine hydrobromide is a chemical compound derived from N-benzylacetamidine, which is characterized by the presence of a benzyl group attached to an acetamidine functional group. The molecular formula for N-benzylacetamidine hydrobromide is C9_9H11_{11}BrN2_2O, with a molecular weight of approximately 233.1 g/mol. This compound is typically encountered as a hydrobromide salt, which enhances its solubility in aqueous solutions, making it useful in various chemical and biological applications.

Due to the presence of both amine and carbonyl functionalities. Key reactions include:

  • Acylation: The amine group can undergo acylation with various acyl chlorides or anhydrides, leading to the formation of substituted acetamides.
  • Hydrolysis: Under acidic or basic conditions, N-benzylacetamidine can hydrolyze to yield benzylamine and acetic acid.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines, which are important intermediates in organic synthesis.

N-Benzylacetamidine has demonstrated notable biological activities. Research indicates that compounds of this class may exhibit:

  • Antimicrobial Properties: Some studies suggest that N-benzylacetamidine derivatives can inhibit the growth of certain bacteria and fungi.
  • Inhibition of Toll-like Receptors: It has been shown to inhibit the activation of Toll-like receptors, which play a crucial role in the immune response, potentially offering therapeutic benefits in inflammatory diseases .
  • Cytotoxicity: Certain derivatives have been evaluated for their cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

The synthesis of N-benzylacetamidine hydrobromide typically involves:

  • Formation of N-benzylacetamidine:
    • Reacting benzylamine with acetic anhydride or acetyl chloride under controlled conditions.
    • This reaction yields N-benzylacetamidine, which can then be converted into its hydrobromide salt by treatment with hydrobromic acid.
  • Salt Formation:
    • The addition of hydrobromic acid to N-benzylacetamidine results in the precipitation of N-benzylacetamidine hydrobromide.

N-Benzylacetamidine hydrobromide finds applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing bioactive compounds and pharmaceuticals.
  • Biochemical Research: Used in studies related to enzyme inhibition and receptor modulation due to its effects on biological pathways.
  • Chemical Synthesis: Serves as an intermediate in organic synthesis for creating more complex nitrogen-containing compounds.

Studies involving N-benzylacetamidine hydrobromide have focused on its interactions with biological targets:

  • Receptor Binding Studies: Investigations into how this compound interacts with specific receptors have provided insights into its mechanism of action.
  • Enzyme Inhibition: Research has explored its potential to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications.

N-Benzylacetamidine hydrobromide shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
N-BenzylacetamideC9_9H11_{11}NOLacks the amine proton, making it less reactive
BenzylamineC7_7H9_{9}NSimpler structure; lacks acetamidine functionality
AcetamidineC3_3H8_8N2_2OSmaller molecular size; lacks aromatic character
2-Chloro-N-benzylacetamideC9_9H9_9ClNContains a chlorine substituent affecting reactivity

Uniqueness

N-Benzylacetamidine hydrobromide is unique due to its specific combination of the benzyl group and the acetamidine moiety, which contributes to its distinct biological activity and chemical reactivity compared to simpler amines or other acetamides. Its ability to modulate biological pathways makes it a compound of interest for further research in medicinal chemistry and pharmacology.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

228.02621 g/mol

Monoisotopic Mass

228.02621 g/mol

Heavy Atom Count

12

Appearance

Assay:≥98%A crystalline solid

Dates

Last modified: 04-14-2024

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